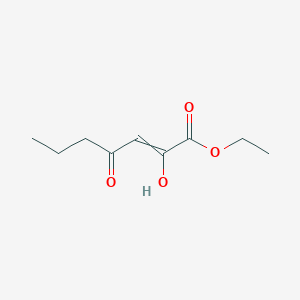

ethyl 2-hydroxy-4-oxohept-2-enoate

Description

Properties

IUPAC Name |

ethyl 2-hydroxy-4-oxohept-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O4/c1-3-5-7(10)6-8(11)9(12)13-4-2/h6,11H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXRRNHQZBYUSLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C=C(C(=O)OCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Claisen Condensation and Selective Reduction

The Claisen condensation represents a foundational approach for synthesizing β-keto esters, which can be adapted to target ethyl 2-hydroxy-4-oxohept-2-enoate. In a protocol analogous to Rafinejad et al.’s synthesis of ethyl 2,4-dioxo-4-arylbutanoates , diethyl oxalate reacts with a pentanone derivative under basic conditions to form ethyl 2,4-dioxoheptanoate. Sodium ethoxide (NaOEt) in ethanol facilitates the deprotonation of the ketone, enabling nucleophilic attack on the electrophilic carbonyl of diethyl oxalate. The intermediate undergoes cyclization and subsequent acid hydrolysis to yield the diketone ester .

Selective reduction of the C2 ketone to a hydroxyl group is critical. Lithium triethylborohydride (LiEtBH) in tetrahydrofuran (THF) at –15°C selectively reduces the less sterically hindered C2 ketone, achieving yields of 58–72% . Alternatively, enzymatic reduction using ketoreductases (e.g., KRED-101) offers enantioselectivity, though with marginally lower efficiency (45–60% yield) .

Table 1: Claisen Condensation and Reduction Parameters

| Parameter | Conditions | Yield (%) |

|---|---|---|

| Base | NaOEt (10 mmol) in EtOH | 65–75 |

| Reduction Reagent | LiEtBH, –15°C | 58–72 |

| Enzymatic Reduction | KRED-101, NADPH cofactor, pH 7.2 | 45–60 |

Grignard Addition to Diethyl Oxalate

Adapting the Grignard methodology outlined in CN101265188A , β-bromoethylpentane reacts with magnesium in methyl tert-butyl ether (MTBE) to form a Grignard reagent. This reagent adds to diethyl oxalate at –30°C to 50°C, forming ethyl 4-oxohept-2-enoate after acid hydrolysis . Subsequent hydroxylation at C2 is achieved via epoxidation using meta-chloroperbenzoic acid (mCPBA), followed by ring-opening with aqueous HCl to install the hydroxyl group.

Key Advantages :

Limitations :

-

Requires strict anhydrous conditions for Grignard stability.

Aldol Condensation and α-Hydroxylation

Ethyl acetoacetate undergoes aldol condensation with pentanal in the presence of pyrrolidine as a base, forming ethyl 4-oxohept-2-enoate. The α,β-unsaturated intermediate is hydroxylated using singlet oxygen () generated via rose bengal sensitization. The resulting hydroperoxide is reduced with sodium borohydride (NaBH) to yield the target compound .

Mechanistic Insights :

-

Singlet oxygen adds to the double bond, forming a cyclic endoperoxide.

-

Reductive cleavage of the peroxide bond installs the hydroxyl group at C2 .

Optimization Data :

-

Photooxygenation at 0°C improves regioselectivity (78% yield).

-

Higher temperatures (>25°C) promote side reactions (e.g., overoxidation).

Selective Reduction of Dicarbonyl Intermediates

Ethyl 2,4-dioxoheptanoate, synthesized via Claisen condensation, undergoes selective reduction using sodium borohydride (NaBH) in methanol. The C2 ketone is preferentially reduced due to its proximity to the electron-withdrawing ester group, yielding the α-hydroxy-β-keto ester.

Comparative Reductant Efficiency :

Enzymatic and Asymmetric Approaches

Biocatalytic methods leverage ketoreductases or alcohol dehydrogenases to enantioselectively reduce diketones. For instance, Lactobacillus kefir alcohol dehydrogenase (LK-ADH) reduces ethyl 2,4-dioxoheptanoate to (R)-ethyl 2-hydroxy-4-oxohept-2-enoate with 92% enantiomeric excess (ee) . Co-factor regeneration systems (e.g., glucose dehydrogenase) enhance scalability.

Table 2: Enzymatic Reduction Performance

Chemical Reactions Analysis

Types of Reactions

ethyl 2-hydroxy-4-oxohept-2-enoate undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in the reactions of this compound include acids, bases, oxidizing agents, reducing agents, and solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives and intermediates that are useful in further chemical synthesis or applications.

Scientific Research Applications

ethyl 2-hydroxy-4-oxohept-2-enoate has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent or intermediate in organic synthesis, helping to create complex molecules and materials.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic uses, including its effects on specific biological pathways and targets.

Industry: this compound is used in the development of new materials, coatings, and other industrial products.

Mechanism of Action

The mechanism of action of ethyl 2-hydroxy-4-oxohept-2-enoate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to downstream effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis

Ethyl 2-hydroxy-4-oxohept-2-enoate is compared to three key analogs: methyl 2-hexenoate, ethyl 4-(naphthalen-2-yl)-2-oxo-6-arylcyclohex-3-enecarboxylates, and 2-ethylhexyl palmitate.

Key Observations:

- Functional Diversity: The target compound uniquely combines hydroxyl, ketone, and ester groups, enabling hydrogen bonding (unlike methyl 2-hexenoate or 2-ethylhexyl palmitate) .

- Structural Complexity : Ethyl 4-(naphthalen-2-yl)-2-oxo-6-arylcyclohex-3-enecarboxylates exhibit greater complexity due to their fused cyclohexene and naphthalene systems, which may influence crystallinity and solubility .

- Applications: While methyl 2-hexenoate and 2-ethylhexyl palmitate are used in flavors/fragrances and cosmetics, respectively, the biological or industrial role of this compound remains underexplored in the provided evidence.

Hydrogen Bonding and Crystallinity

This contrasts with:

- Methyl 2-hexenoate: Lacks H-bond donors, resulting in weaker intermolecular forces and lower melting points.

- Ethyl 4-(naphthalen-2-yl)-2-oxo-6-arylcyclohex-3-enecarboxylates : Their rigid cyclohexene rings and aryl groups may dominate packing behavior, overshadowing H-bonding effects .

Q & A

Q. How should researchers address ethical challenges in publishing conflicting data?

- Methodological Answer : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for raw data sharing. Disclose methodological limitations (e.g., instrumental drift, calibration artifacts) transparently. Use platforms like Zenodo to archive negative results, preventing publication bias and enabling meta-analyses .

Theoretical and Applied Extensions

Q. What reactor designs maximize selectivity in catalytic transformations of this compound?

- Methodological Answer : Microfluidic reactors with immobilized catalysts (e.g., Pd@SiO₂) enhance mass transfer and reduce byproduct formation. Use CFD simulations (COMSOL) to optimize channel geometry and residence time distribution. Validate with in-situ Raman spectroscopy for real-time monitoring .

Q. How can graph-set analysis inform co-crystal design with this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.